FMOC-(FMOCHMB)PHE-OH
CAS No.: 148515-88-2
Cat. No.: VC0184112
Molecular Formula: C47H39NO8
Molecular Weight: 745.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148515-88-2 |
|---|---|
| Molecular Formula | C47H39NO8 |
| Molecular Weight | 745.81 |
Introduction
Chemical Structure and Properties
Physical Properties
FMOC-(FMOCHMB)PHE-OH exists as a white to off-white powder with a complex molecular structure incorporating multiple functional groups essential for its role in peptide synthesis. With a molecular weight of 745.8 g/mol and molecular formula C₄₇H₃₉NO₈, this compound features a phenylalanine core modified with two Fmoc protecting groups and a methoxybenzyl moiety . The structural complexity of FMOC-(FMOCHMB)PHE-OH directly contributes to its specialized function in preventing peptide aggregation during synthesis. The compound's multiple aromatic rings contribute to its UV absorption properties, which can be useful for monitoring reactions during peptide synthesis. Its physical appearance as a powder makes it convenient for weighing and handling in laboratory settings, supporting its practical application in peptide chemistry research.
Table 1: Physical Properties of FMOC-(FMOCHMB)PHE-OH
| Property | Value |
|---|---|
| Chemical Name | N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-phenylalanine |
| CAS Number | 148515-88-2 |
| Molecular Formula | C₄₇H₃₉NO₈ |
| Molecular Weight | 745.8 g/mol |
| Physical Form | Powder |
| Optical Rotation | Specific to L-isomer |
| Storage Condition | 2-8°C |
Chemical Properties
The chemical properties of FMOC-(FMOCHMB)PHE-OH are defined by its multiple functional groups and their reactivities. The compound features two Fmoc protecting groups, which are base-labile and can be selectively removed under mild conditions using secondary amines such as piperidine . This selective deprotection capability is crucial for the controlled assembly of peptide sequences during solid-phase synthesis. The Hmb group provides backbone protection by attaching to the nitrogen atom of the peptide backbone, preventing hydrogen bonding that can lead to aggregation. The carboxylic acid moiety of the phenylalanine component remains available for peptide bond formation with the next amino acid in the sequence. The methoxy substituent on the benzyl ring enhances the solubility properties of the compound, contributing to improved handling characteristics during synthesis processes.
Commercial preparations of FMOC-(FMOCHMB)PHE-OH typically meet rigorous purity standards, with specifications commonly including ≥97.0% purity by High-Performance Liquid Chromatography (HPLC) and ≥85.0% assay by acidimetric analysis . These high purity standards are essential for ensuring reliable results in peptide synthesis applications, particularly when working with challenging sequences where even minor impurities can significantly impact yields and product quality. The compound's reactivity profile is optimized for Fmoc solid-phase peptide synthesis protocols, allowing for efficient incorporation into growing peptide chains while providing the backbone protection necessary to prevent aggregation.
Applications in Peptide Synthesis
Role in Fmoc Solid-Phase Peptide Synthesis
Fmoc solid-phase peptide synthesis has emerged as the predominant methodology for producing synthetic peptides, largely due to its compatibility with a wide range of functional groups and the orthogonality of its protection scheme . Within this framework, FMOC-(FMOCHMB)PHE-OH serves as a specialized building block for incorporating phenylalanine residues with backbone protection into growing peptide chains. The typical Fmoc SPPS cycle involves deprotection of the terminal Fmoc group, coupling of the next amino acid, and washing steps to remove excess reagents and byproducts. FMOC-(FMOCHMB)PHE-OH integrates seamlessly into this workflow while providing the additional benefit of backbone protection. The compound's utility extends beyond routine synthesis applications to specialized scenarios where traditional approaches fail to yield satisfactory results. The development of high-quality Fmoc building blocks like FMOC-(FMOCHMB)PHE-OH has contributed significantly to the advancement of peptide synthesis technology, enabling researchers to tackle increasingly complex targets.
Mechanism of Action
Backbone Protection
The mechanism of action of FMOC-(FMOCHMB)PHE-OH centers on its ability to provide backbone protection during peptide synthesis through the Hmb group attached to the α-nitrogen of phenylalanine . This protection strategy fundamentally alters the properties of the growing peptide chain by blocking potential hydrogen bond formation at selected amide nitrogen positions. The Hmb group physically occupies the space where hydrogen bonding would normally occur, preventing both intramolecular and intermolecular interactions that could lead to secondary structure formation or aggregation. This disruption of hydrogen bonding maintains the peptide chain in a more extended, soluble conformation that facilitates access to the reactive terminal group by incoming activated amino acids. The result is more efficient coupling reactions, particularly in sequences that would otherwise adopt conformations unfavorable for synthesis. The attachment of the Hmb group to the nitrogen atom also alters the electronic properties of adjacent amide bonds, potentially influencing their reactivity in ways that can reduce side reactions.
Table 2: Comparison of Different Backbone Protection Strategies
| Protection Group | Example Compound | Advantages | Limitations | Primary Applications |
|---|---|---|---|---|
| Hmb | FMOC-(FMOCHMB)PHE-OH | Prevents aggregation; Improves solubility; Can be retained after cleavage for solubility enhancement | May hinder coupling to the protected nitrogen; Potential formation of cyclic lactones | Difficult sequences prone to aggregation; Prevention of aspartimide formation |
| Dmb | Fmoc-(Dmb)Ala-OH | Prevents aggregation; More acid-labile than Hmb in some contexts | Coupling to Dmb-protected nitrogen can be challenging | Aggregation-prone sequences; Prevention of aspartimide formation |
| Pseudoprolines | Fmoc-Ser(ψᴾʳᵒ)-OH | Induces turn-like conformations; Prevents aggregation | Limited to Ser, Thr, and Cys residues | β-sheet-forming sequences; Long peptides |
| Dipeptide building blocks | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Bypasses difficult couplings; Prevents aspartimide formation | Limited commercial availability; Higher cost | Asp-Gly sequences prone to aspartimide formation |
The strategic placement of Hmb protection within a peptide sequence requires careful consideration of the specific structural and chemical properties of the target peptide. Typically, Hmb protection is most effective when positioned at residues involved in β-sheet formation or at positions shown empirically to be problematic during synthesis . The decision to incorporate FMOC-(FMOCHMB)PHE-OH at specific positions may be guided by preliminary synthesis attempts with standard protected amino acids, computational predictions of aggregation propensity, or prior experience with similar sequences. The judicious use of backbone protection can transform a previously unsuccessful synthesis into a viable procedure with acceptable yields and purity profiles.
Disruption of Hydrogen Bonding
Experimental studies have demonstrated that the incorporation of Hmb protection at strategic positions can dramatically improve the synthesis of aggregation-prone sequences that would otherwise yield poor results . The disruption of hydrogen bonding by Hmb protection has proven particularly effective for sequences with high propensities for β-sheet formation, including segments of amyloidogenic proteins associated with neurodegenerative diseases. The physical blockade of hydrogen bonding sites by the Hmb group provides a direct and effective means of preventing the molecular interactions that lead to aggregation during synthesis. This mechanism contrasts with other approaches to managing aggregation, such as the use of chaotropic agents or alternative solvent systems, which modulate the solvent environment without directly altering the peptide's intrinsic properties.
Deprotection Process
The deprotection process for FMOC-(FMOCHMB)PHE-OH involves two distinct components: removal of the Fmoc group during the synthesis cycle and cleavage of the Hmb protection during the final deprotection steps . The Fmoc group is typically removed under mild basic conditions using secondary amines such as piperidine in DMF, which proceeds via a β-elimination mechanism to generate dibenzofulvene and the free amino terminus required for the next coupling reaction. This deprotection occurs during each synthetic cycle and is independent of the Hmb backbone protection, which remains intact throughout the elongation phase of peptide synthesis. The Hmb group, in contrast, is designed to be stable to the basic conditions of Fmoc removal but labile to the strong acidic conditions used for final cleavage and deprotection, typically trifluoroacetic acid (TFA) with appropriate scavengers . This orthogonality in deprotection conditions is essential for the controlled assembly of the peptide sequence.
An interesting and valuable feature of Hmb protection is the possibility of retaining this group in the final peptide product through selective modification . O-acetylation of the Hmb group prevents its removal during TFA treatment, creating a "safety catch" mechanism that allows the Hmb group to remain on the peptide after cleavage from the resin. This retained Hmb protection can greatly improve the solubility of protected peptide fragments and otherwise intractable sequences, facilitating subsequent manipulations such as fragment condensation or chemical ligation . The ability to selectively retain or remove the Hmb protection provides additional flexibility in synthetic design, particularly for complex targets requiring multistep approaches. This characteristic distinguishes Hmb protection from many other backbone modification strategies and contributes to its versatility in peptide synthesis applications.
Comparative Analysis with Related Compounds
Other Hmb-Protected Amino Acids
FMOC-(FMOCHMB)PHE-OH belongs to a family of Hmb-protected amino acid derivatives designed for backbone protection in challenging peptide syntheses. Other members of this family include Fmoc-(FmocHmb)Val-OH (CAS: 148515-86-0) and Fmoc-(Hmb)Gly-OH (CAS: 148515-78-0) . These compounds share the common structural feature of an Hmb group attached to the α-nitrogen of the amino acid, with variations in the side chain reflecting the different amino acid cores. Fmoc-(FmocHmb)Val-OH, with its branched aliphatic side chain, provides backbone protection in contexts where valine residues are implicated in aggregation or other synthetic difficulties . Similarly, Fmoc-(Hmb)Gly-OH offers backbone protection for glycine residues, which, despite having the smallest side chain, can still participate in hydrogen bonding networks that contribute to aggregation in certain sequence contexts . The availability of these various Hmb-protected amino acids allows for tailored application of backbone protection at specific positions within a peptide sequence, depending on the particular synthetic challenges encountered.
| Protection Strategy | Aspartimide Formation per Cycle (%) for X = Asn | d-Asp Formation (%) for X = Asn | Aspartimide Formation per Cycle (%) for X = Arg | d-Asp Formation (%) for X = Arg |
|---|---|---|---|---|
| Standard tBu protection | 1.65 | 9.1 | 1.24 | 25.1 |
| Mpe protection | 0.49 | 4.2 | 0.4 | 11.0 |
| Epe protection | 0.19 | 2.2 | 0.13 | 3.1 |
| Hmb/Dmb protection | 0.06 | 0.9 | 0.06 | 1.4 |
Data adapted from research findings . Lower percentages indicate better performance in preventing unwanted reactions.
The data presented in Table 3 illustrates the superior performance of Hmb/Dmb backbone protection in preventing aspartimide formation and subsequent racemization compared to alternative side-chain protection strategies for aspartic acid. The dramatically reduced rates of aspartimide formation and d-aspartic acid generation with Hmb/Dmb protection highlight the effectiveness of backbone protection approaches in addressing this specific synthetic challenge. Similar comparative advantages have been documented for the prevention of aggregation in various challenging sequences, though the magnitude of improvement may vary depending on the particular sequence context. These empirical comparisons provide valuable guidance for selecting appropriate protection strategies when designing syntheses for difficult peptide targets.
Research Findings and Developments
Recent Studies
Recent research has continued to expand our understanding of the applications and limitations of backbone protection strategies employing compounds like FMOC-(FMOCHMB)PHE-OH. Studies have demonstrated that the selective incorporation of Hmb-protected amino acids at critical positions can transform previously intractable syntheses into viable procedures with acceptable yields and purity profiles . Detailed investigations into the mechanisms by which backbone protection prevents aggregation and suppresses side reactions have provided insights that inform more rational approaches to synthetic design for challenging peptide targets. For instance, research has clarified the relationship between peptide sequence patterns and aggregation propensity, allowing for more targeted application of backbone protection at positions most likely to contribute to synthetic difficulties. The continuous refinement of protocols for incorporating Hmb-protected amino acids, including optimized coupling methods for the sometimes challenging acylation of N-protected derivatives, has further enhanced the practical utility of these compounds in routine synthesis applications.
Comparative studies evaluating different strategies for overcoming aggregation in solid-phase peptide synthesis have helped to establish the relative merits of various approaches, including backbone protection with Hmb derivatives, use of pseudoprolines, alternative solvent systems, and chaotropic additives . These investigations reveal that while backbone protection offers powerful advantages for many challenging sequences, the optimal approach often depends on the specific characteristics of the target peptide and the particular synthetic challenges it presents. The development of complementary strategies that can be applied in combination for particularly difficult targets represents an important advancement in the field. Recent research has also explored the potential of backbone protection in the context of emerging peptide synthesis technologies, such as microwave-assisted protocols and flow chemistry approaches, suggesting new opportunities for leveraging the properties of Hmb-protected derivatives in diverse synthetic contexts.
Future Directions
The continued evolution of backbone protection strategies employing compounds like FMOC-(FMOCHMB)PHE-OH promises to further expand the frontiers of peptide synthesis capabilities. Future research directions in this field include the development of new protection groups with enhanced properties, such as improved solubility, more selective deprotection profiles, or reduced steric hindrance during coupling reactions. The design of novel dipeptide and tripeptide building blocks incorporating backbone protection at strategic positions represents another promising avenue for addressing specific synthetic challenges, particularly for frequently encountered problematic sequence motifs. The potential application of backbone protection strategies to the synthesis of cyclic peptides, peptide mimetics, and other non-standard peptidic structures also warrants further investigation, as these targets often present unique synthetic challenges that might benefit from the conformational control afforded by backbone protection.
The integration of computational approaches for predicting aggregation propensity and identifying optimal positions for backbone protection represents an emerging frontier in the rational design of synthetic strategies for complex peptides. By combining experimental data with computational models, researchers may develop more systematic approaches to the application of backbone protection, reducing the current reliance on empirical testing and iterative optimization. The potential extension of backbone protection concepts to other synthesis platforms, such as enzymatic peptide synthesis or chemoenzymatic approaches, also presents intriguing possibilities for future development. As peptide therapeutics continue to gain importance in pharmaceutical development, the demand for efficient synthetic access to increasingly complex targets will likely drive continued innovation in backbone protection strategies and related technologies, further enhancing the utility of compounds like FMOC-(FMOCHMB)PHE-OH in peptide chemistry.
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